![molecular formula C14H15NO B13270594 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine](/img/structure/B13270594.png)
2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine: is a chemical compound that belongs to the class of naphthoxepins It is characterized by a fused ring system consisting of a naphthalene ring and an oxepin ring with an amine group attached at the 5th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine typically involves the following steps:
Formation of the Naphthoxepin Ring: The initial step involves the formation of the naphthoxepin ring system. This can be achieved through a cyclization reaction of a suitable naphthalene derivative with an appropriate reagent to form the oxepin ring.
Introduction of the Amine Group: The amine group is introduced at the 5th position of the naphthoxepin ring. This can be done through a nucleophilic substitution reaction using an amine source under suitable reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This typically includes:
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize the yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein binding.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with target molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function through binding interactions.
Comparison with Similar Compounds
Similar Compounds
2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-one: Similar structure but with a ketone group instead of an amine group.
2,3,4,5-Tetrahydronaphtho[1,2-b]oxepin-5-amine: A reduced form of the compound with additional hydrogen atoms.
Uniqueness
2H,3H,4H,5H-Naphtho[1,2-b]oxepin-5-amine is unique due to the presence of the amine group at the 5th position, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
2,3,4,5-tetrahydrobenzo[i][1]benzoxepin-5-amine |
InChI |
InChI=1S/C14H15NO/c15-13-6-3-9-16-14-11-5-2-1-4-10(11)7-8-12(13)14/h1-2,4-5,7-8,13H,3,6,9,15H2 |
InChI Key |
KUPPMGFRTHBWDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3C=C2)OC1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


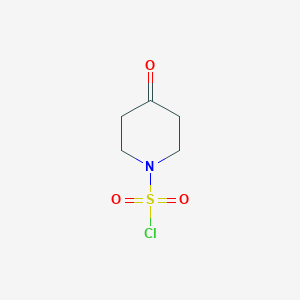
![1-[(3-Bromothiophen-2-yl)methyl]cyclopropane-1-carbaldehyde](/img/structure/B13270535.png)
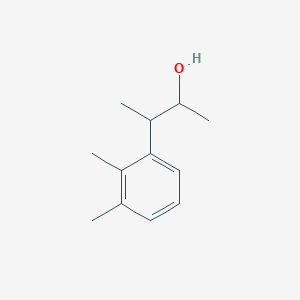
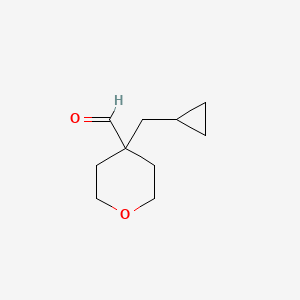

![2-[(Piperidin-2-ylmethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B13270563.png)
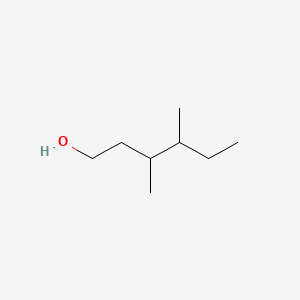

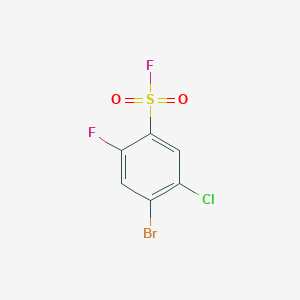
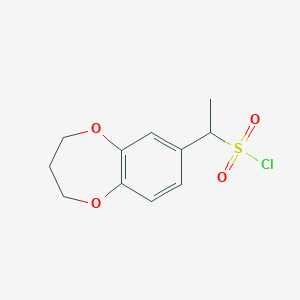
![{4-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B13270586.png)

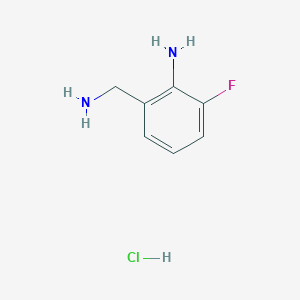
![5-Oxa-2-azaspiro[3.5]non-7-ene](/img/structure/B13270598.png)
